[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a diphenylphosphino group, a naphthalenyl group, and a propanesulfinamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The process often begins with the preparation of the diphenylphosphino and naphthalenyl precursors, followed by their coupling under controlled conditions to form the desired product. Reaction conditions such as temperature, solvent, and pH are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient scaling up of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified functional groups.
Scientific Research Applications
[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals and facilitate various catalytic processes.
Biology: In biological research, the compound may be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound’s diphenylphosphino and naphthalenyl groups play a crucial role in binding to these targets, while the sulfinamide moiety may participate in specific chemical transformations. The pathways involved in these interactions can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
- [S®]-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide
Uniqueness
Compared to similar compounds, [S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide stands out due to its specific stereochemistry and the presence of both diphenylphosphino and naphthalenyl groups
Properties
Molecular Formula |
C33H32NOPS |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h4-24,32,34H,1-3H3/t32-,37-/m1/s1 |
InChI Key |
NPFQPRKFPNKJDT-WECIHKQLSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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